molecular formula C7H13NO B7861088 1-Piperidineacetaldehyde

1-Piperidineacetaldehyde

Cat. No.: B7861088
M. Wt: 127.18 g/mol
InChI Key: ZMQKVTSIRCJPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidineacetaldehyde, also known as 1-(2,2-Diethoxyethyl)piperidine, is a chemical compound with the molecular formula C11H23NO2. It is a heterocyclic compound containing a piperidine ring, which is a six-membered ring with one nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Piperidineacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-Piperidineacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperidinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form piperidineethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted piperidines.

    Elimination: It can participate in elimination reactions to form unsaturated compounds.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperidineacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Piperidineacetaldehyde involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes such as oxidative stress and apoptosis. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

1-Piperidineacetaldehyde can be compared with other similar compounds, such as:

    1-Formylpiperidine: Similar in structure but with a formyl group instead of an acetaldehyde group.

    Ethyl 4-oxo-1-piperidinecarboxylate: Contains a carboxylate group and is used in different synthetic applications.

    Phenylacetaldehyde dimethyl acetal: Contains a phenyl group and is used in different chemical reactions.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research .

Properties

IUPAC Name

2-piperidin-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQKVTSIRCJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidineacetaldehyde
Reactant of Route 2
Reactant of Route 2
1-Piperidineacetaldehyde
Reactant of Route 3
1-Piperidineacetaldehyde
Reactant of Route 4
1-Piperidineacetaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Piperidineacetaldehyde
Reactant of Route 6
1-Piperidineacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.